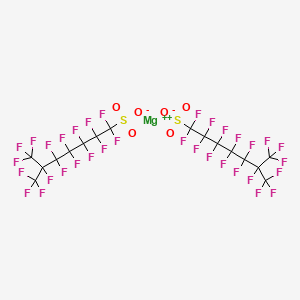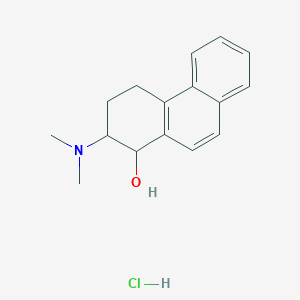
2-(Dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 402382 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402382 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The exact synthetic route can vary, but it often involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into NSC 402382.
Industrial Production Methods
In an industrial setting, the production of NSC 402382 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment is crucial in achieving efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
NSC 402382 is known to undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving NSC 402382 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The products formed from the reactions of NSC 402382 depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
NSC 402382 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 402382 is used in studies involving cellular processes and biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: NSC 402382 is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 402382 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context in which NSC 402382 is used.
Comparación Con Compuestos Similares
NSC 402382 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 19044: An opioid agonist used as an analgesic.
NSC 125973: Another compound with applications in cancer research.
Propiedades
Número CAS |
7598-86-9 |
|---|---|
Fórmula molecular |
C16H20ClNO |
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-17(2)15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18;/h3-8,15-16,18H,9-10H2,1-2H3;1H |
Clave InChI |
ABQKCZOZNQXYQN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC2=C(C1O)C=CC3=CC=CC=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


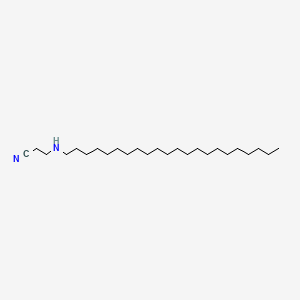
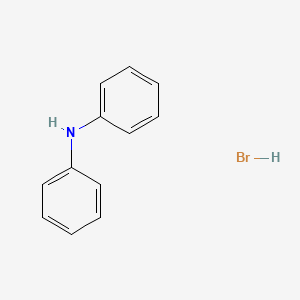
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)


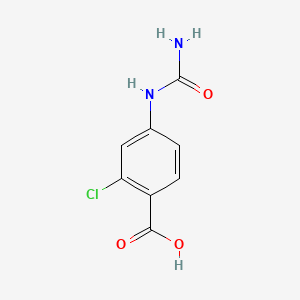
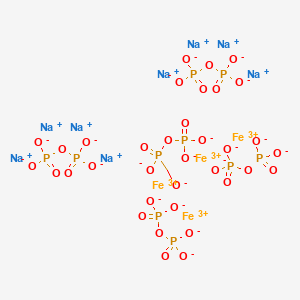
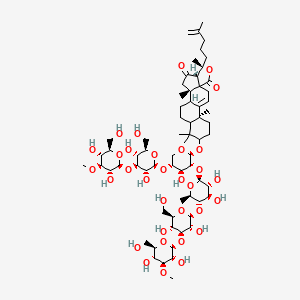
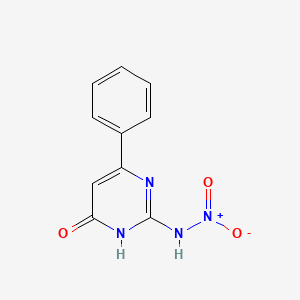
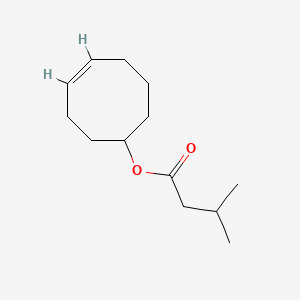
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)


